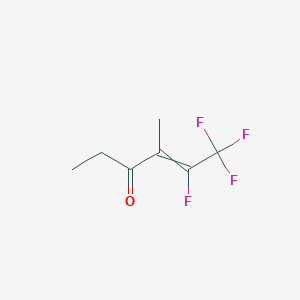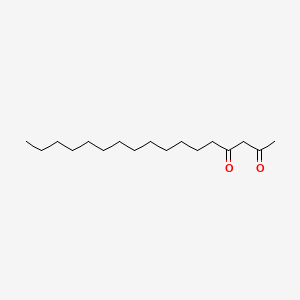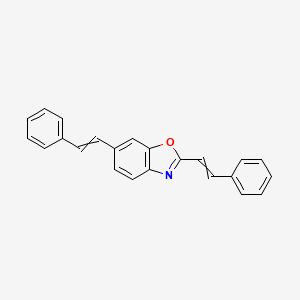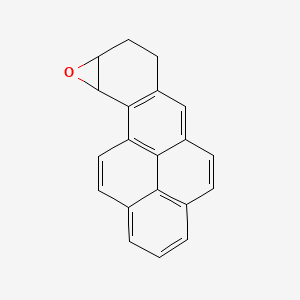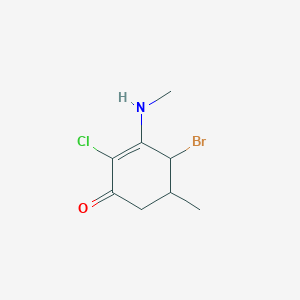
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate typically involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amino derivative, while substitution reactions could introduce various functional groups at the nitrophenyl moiety.
科学的研究の応用
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
作用機序
The mechanism of action of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with biological targets such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and interfering with essential biological processes. This intercalation can lead to the inhibition of DNA replication and transcription, making these compounds effective as antibacterial and anticancer agents .
類似化合物との比較
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: A precursor in the synthesis of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate.
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant and antibacterial agent.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and acridine moieties, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
63178-94-9 |
|---|---|
分子式 |
C20H12N2O5 |
分子量 |
360.3 g/mol |
IUPAC名 |
(4-nitrophenyl) 9-oxo-10H-acridine-4-carboxylate |
InChI |
InChI=1S/C20H12N2O5/c23-19-14-4-1-2-7-17(14)21-18-15(19)5-3-6-16(18)20(24)27-13-10-8-12(9-11-13)22(25)26/h1-11H,(H,21,23) |
InChIキー |
QXILJFXMWNJFAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)
![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)
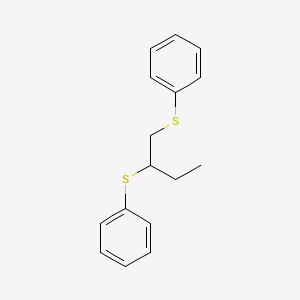
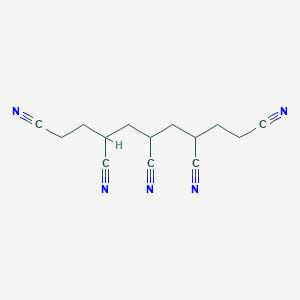
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
